1-[4-(4-Acetylphenyl)piperazin-1-yl]-2-(phenylsulfanyl)ethanone
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Overview
Description
1-[4-(4-Acetylphenyl)piperazino]-2-(phenylsulfanyl)-1-ethanone is a complex organic compound that features a piperazine ring substituted with an acetylphenyl group and a phenylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-acetylphenyl)piperazino]-2-(phenylsulfanyl)-1-ethanone typically involves the reaction of piperazine with 4-acetylphenyl and phenylsulfanyl derivatives. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach involves the reaction of piperazine with 4-fluoroacetophenone .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-Acetylphenyl)piperazino]-2-(phenylsulfanyl)-1-ethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or other reduced derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
1-[4-(4-Acetylphenyl)piperazino]-2-(phenylsulfanyl)-1-ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(4-acetylphenyl)piperazino]-2-(phenylsulfanyl)-1-ethanone involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, potentially inhibiting or activating their functions. The phenylsulfanyl group may also play a role in modulating the compound’s activity by affecting its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1-(4-Acetylphenyl)piperazine: Similar structure but lacks the phenylsulfanyl group.
4’-Piperazinoacetophenone: Another piperazine derivative with different substituents.
Uniqueness
1-[4-(4-Acetylphenyl)piperazino]-2-(phenylsulfanyl)-1-ethanone is unique due to the presence of both the acetylphenyl and phenylsulfanyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H22N2O2S |
---|---|
Molecular Weight |
354.5 g/mol |
IUPAC Name |
1-[4-(4-acetylphenyl)piperazin-1-yl]-2-phenylsulfanylethanone |
InChI |
InChI=1S/C20H22N2O2S/c1-16(23)17-7-9-18(10-8-17)21-11-13-22(14-12-21)20(24)15-25-19-5-3-2-4-6-19/h2-10H,11-15H2,1H3 |
InChI Key |
BDWUMUKOTWUYGC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)CSC3=CC=CC=C3 |
Origin of Product |
United States |
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